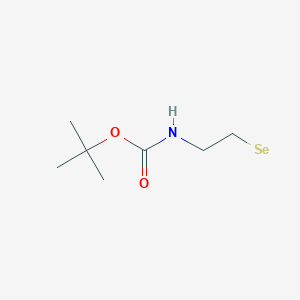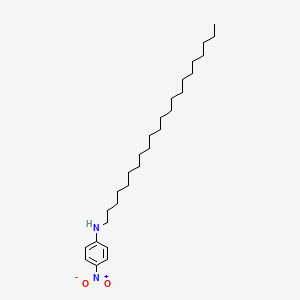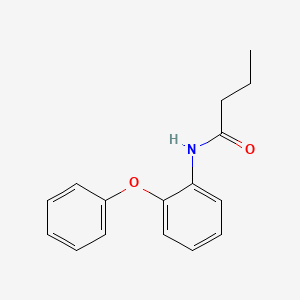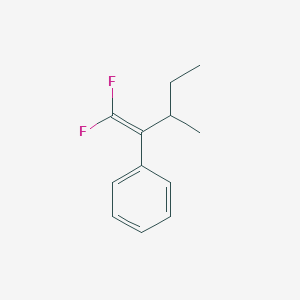
Tricosa-1,22-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricosa-1,22-diene is a long-chain hydrocarbon with two double bonds located at the first and twenty-second positions This compound is part of the diene family, which is characterized by the presence of two carbon-carbon double bonds
準備方法
Synthetic Routes and Reaction Conditions: Tricosa-1,22-diene can be synthesized through various methods. One common approach involves the use of acyclic diene metathesis (ADMET) polymerization. This method allows for the creation of polymers with precise placement of functional groups. The reaction typically requires high vacuum or other methods to remove the volatile ethylene byproduct and drive the reaction forward .
Industrial Production Methods: In an industrial setting, this compound can be produced using a slurry of potassium on alumina (K/Al2O3) in solvents such as hexane or toluene. The reaction conditions can be optimized to achieve high yields of the desired product .
化学反応の分析
Types of Reactions: Tricosa-1,22-diene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: This reaction can replace one of the hydrogen atoms with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: The major products can include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated hydrocarbons.
科学的研究の応用
Tricosa-1,22-diene has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create materials with specific properties.
Biology: It can be used in the study of lipid membranes and their interactions with proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which tricosa-1,22-diene exerts its effects depends on the specific reaction or application. For example, in polymerization reactions, the double bonds in this compound react with catalysts to form long polymer chains. The molecular targets and pathways involved can vary widely depending on the specific context of its use .
類似化合物との比較
Tricosa-1,22-dien-12-one: This compound has a similar structure but includes a ketone functional group at the twelfth position.
Tricosa-1,22-dien-12-ol: This compound includes a hydroxyl group at the twelfth position.
Uniqueness: Tricosa-1,22-diene is unique due to its long carbon chain and the presence of two terminal double bonds. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
特性
CAS番号 |
146860-81-3 |
|---|---|
分子式 |
C23H44 |
分子量 |
320.6 g/mol |
IUPAC名 |
tricosa-1,22-diene |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-23H2 |
InChIキー |
ICDYZNZLDXPAPX-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCCCCCCCCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)

![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)

![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)




